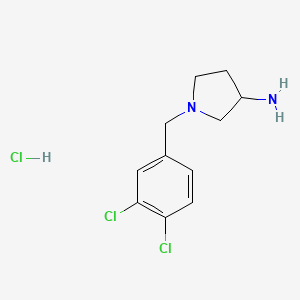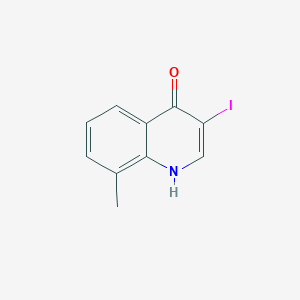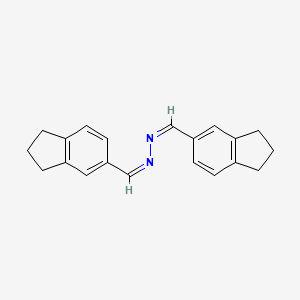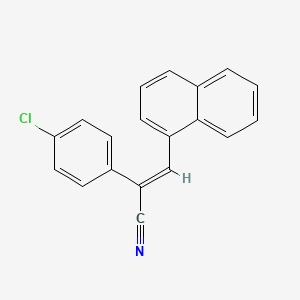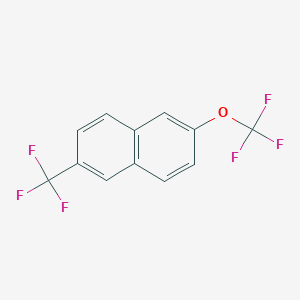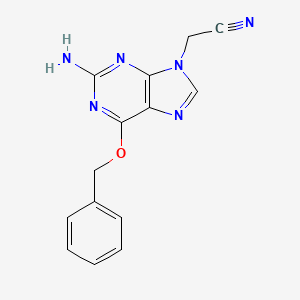
(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of benzyl and dimethoxy groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core. The specific reaction conditions, such as the choice of acid catalyst and solvent, can influence the yield and stereoselectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonates can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.
Aplicaciones Científicas De Investigación
(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethoxy groups, resulting in different chemical properties and reactivity.
(1R)-1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, affecting its solubility and biological activity.
Uniqueness
(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and dimethoxy groups, which contribute to its distinct chemical behavior and potential applications. The stereochemistry of the compound also plays a significant role in its reactivity and interactions with biological targets.
Propiedades
Número CAS |
47145-36-8 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(1R)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,16,19H,8-10H2,1-2H3/t16-/m1/s1 |
Clave InChI |
HWNSTGWDEVWFNH-MRXNPFEDSA-N |
SMILES isomérico |
COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)



